REACTION_CXSMILES
|
[O:1]1[CH2:6][CH2:5][C:4](=O)[CH2:3][CH2:2]1.[CH2:8]([O:10][C:11](=[O:15])[CH2:12][C:13]#[N:14])[CH3:9].C([O-])(=O)C.[NH4+].C(O)(=O)C>C1(C)C=CC=CC=1.N1CCCCC1.O>[CH2:8]([O:10][C:11](=[O:15])[C:12]([C:13]#[N:14])=[C:4]1[CH2:5][CH2:6][O:1][CH2:2][CH2:3]1)[CH3:9] |f:2.3|
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
O1CCC(CC1)=O
|
Name
|
|
Quantity
|
5.3 mL
|
Type
|
reactant
|
Smiles
|
C(C)OC(CC#N)=O
|
Name
|
|
Quantity
|
0.7 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[NH4+]
|
Name
|
|
Quantity
|
2.2 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
N1CCCCC1
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
then stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux temperature for 3.5 hours
|
Duration
|
3.5 h
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was evaporated
|
Type
|
CUSTOM
|
Details
|
to give a red oil, which
|
Type
|
CUSTOM
|
Details
|
on standing at room temperature
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with ethyl acetate (50 mL)
|
Type
|
WASH
|
Details
|
The extract was washed with saturated aqueous sodium bicarbonate solution (30 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
with water (30 mL), then dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
TEMPERATURE
|
Details
|
The residual pale yellow waxy solid (8.92 g) was refluxed with petroleum ether (b.p. 80–100° C.) when partial solution
|
Type
|
ADDITION
|
Details
|
This mixture was treated with cyclohexane (20 mL)
|
Type
|
CUSTOM
|
Details
|
decanted
|
Type
|
CUSTOM
|
Details
|
to remove a small amount of brown gum
|
Type
|
WAIT
|
Details
|
The decanted solution was stood at room temperature overnight
|
Duration
|
8 (± 8) h
|
Type
|
FILTRATION
|
Details
|
the resulting crystalline pale yellow solid was filtered
|
Type
|
WASH
|
Details
|
then washed with pentane
|
Type
|
CUSTOM
|
Details
|
dried at 40° C. under vacuum
|
Reaction Time |
3 d |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(C(=C1CCOCC1)C#N)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.1 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |